molecular formula C8H10N2O3 B8316958 (5-Amino-pyridin-2-yloxy)-acetic acid methyl ester

(5-Amino-pyridin-2-yloxy)-acetic acid methyl ester

Cat. No. B8316958
M. Wt: 182.18 g/mol
InChI Key: WIHLUSXPZHHXKZ-UHFFFAOYSA-N
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Patent
US07151112B1

Procedure details

To a solution of (5-nitropyridin-2-yloxy)acetic acid methyl ester (0.23 g, 1.08 mmol) in methanol (30 mL) was added palladium on activated carbon (10 wt. %, 0.20 g) and the solution was blanketed with hydrogen at atmospheric pressure. After 4 h the solids were removed by filtration and the volatiles were removed to yield 0.16 g (82%) of (5-amino-pyridin-2-yloxy)-acetic acid methyl ester as an oil that was used without further purification.
Name
(5-nitropyridin-2-yloxy)acetic acid methyl ester
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:15])[CH2:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][N:7]=1.[H][H]>CO.[Pd]>[CH3:1][O:2][C:3](=[O:15])[CH2:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([NH2:12])=[CH:8][N:7]=1

Inputs

Step One
Name
(5-nitropyridin-2-yloxy)acetic acid methyl ester
Quantity
0.23 g
Type
reactant
Smiles
COC(COC1=NC=C(C=C1)[N+](=O)[O-])=O
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 4 h the solids were removed by filtration
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the volatiles were removed

Outcomes

Product
Name
Type
product
Smiles
COC(COC1=NC=C(C=C1)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.16 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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